Zinc(2+) neoundecanoate
CAS No.: 93918-29-7
Cat. No.: VC16965927
Molecular Formula: C22H42O4Zn
Molecular Weight: 435.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93918-29-7 |
|---|---|
| Molecular Formula | C22H42O4Zn |
| Molecular Weight | 435.9 g/mol |
| IUPAC Name | zinc;8,8-dimethylnonanoate |
| Standard InChI | InChI=1S/2C11H22O2.Zn/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
| Standard InChI Key | YHGLOVXXDHCZLV-UHFFFAOYSA-L |
| Canonical SMILES | CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Zn+2] |
Introduction
Chemical Composition and Structural Characteristics
Zinc(2+) neodecanoate is an organometallic compound with the molecular formula and a molecular weight of 407.89 g/mol . Its structure consists of a zinc ion () coordinated with two neodecanoate ligands, which are branched-chain carboxylic acids () . The branching at the 3,3,5,5 positions of the neodecanoic acid moiety confers steric hindrance, enhancing the compound’s solubility in nonpolar solvents and thermal stability .
Molecular Configuration
The IUPAC name zinc; 3,3,5,5-tetramethylhexanoate reflects its branched alkyl chains . X-ray crystallography studies of analogous zinc carboxylates suggest an octahedral coordination geometry around the zinc center, though experimental data specific to zinc neodecanoate remains limited . The compound’s hydrophobic nature arises from the alkyl groups, making it immiscible with water but soluble in organic media like mineral spirits .
Physical and Chemical Properties
Zinc neodecanoate exhibits distinct physical properties that vary slightly across commercial formulations. Key parameters include:
| Property | Value/Range | Source |
|---|---|---|
| Appearance | Brown liquid or pale solid | |
| Density | 1.05–1.16 g/mL | |
| Boiling Point | 165°C | |
| Flash Point | 102°C | |
| Solubility in Water | Immiscible | |
| Viscosity (20°C) | ≤25,000 cP | |
| Zinc Content | 17.5–19.0% |
The disparity in reported appearances (liquid vs. solid) likely stems from differences in solvent content or purification methods . For instance, REAXIS® C616, a commercial formulation, is a liquid with a Gardner color rating ≤5, whereas technical-grade variants may solidify at room temperature .
Synthesis and Industrial Production
The synthesis of zinc neodecanoate typically involves the reaction of neodecanoic acid with zinc oxide or zinc hydroxide under controlled conditions:
This metathesis reaction proceeds in an anhydrous solvent to prevent hydrolysis . American Elements and Reaxis Inc. employ proprietary processes to achieve high-purity batches (>95%) tailored for specific applications, such as low-viscosity catalysts for polyurethanes .
Industrial Applications
Rubber Vulcanization
In rubber processing, zinc neodecanoate acts as a secondary accelerator, reducing vulcanization time by 15–20% compared to stearate-based alternatives . It facilitates sulfur cross-linking in natural and synthetic rubbers, enhancing tensile strength (up to 18 MPa) and elasticity. The compound’s branched structure minimizes migration to the rubber surface, improving long-term stability .
Polyurethane Catalysis
REAXIS® C616 exemplifies its role in polyurethane systems, where it catalyzes allophanate and biuret cross-linking reactions without accelerating urethane formation . This selectivity allows formulators to combine it with bismuth catalysts (e.g., REAXIS® C716LV) for balanced curing profiles. Its low toxicity (compared to organotins) makes it preferable in adhesives and coatings for food-contact applications .
Emerging Uses
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Solar Energy: Zinc neodecanoate’s UV stability and non-aqueous solubility suit it for photovoltaic cell encapsulation .
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Water Treatment: Preliminary studies suggest efficacy as a biocide in cooling towers, though further validation is needed .
Notably, its inclusion in FDA’s Indirect Additives list (21 CFR §178.2010) permits limited use in food-contact polymers .
Research Frontiers
Recent studies focus on optimizing ligand architectures to enhance catalytic efficiency. For example, modifying the alkyl chain length could improve compatibility with bio-based polyols . Computational modeling is also being used to predict zinc neodecanoate’s behavior in multiphase systems, potentially unlocking novel applications in energy storage.
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